![molecular formula C12H22N4 B2367231 [5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine CAS No. 1883717-07-4](/img/structure/B2367231.png)
[5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by Alexandros Makriyannis and his team at Northeastern University. Since then, it has been widely used in scientific research for its ability to selectively block the effects of cannabinoids on the CB1 receptor.
Mecanismo De Acción
[5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine acts as a competitive antagonist of the CB1 receptor, blocking the effects of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. By blocking the CB1 receptor, this compound prevents the activation of downstream signaling pathways that are involved in the regulation of various physiological processes such as appetite, pain sensation, and mood.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to reduce food intake and body weight, suggesting a potential therapeutic target for the treatment of obesity. It has also been shown to reduce the rewarding effects of drugs of abuse, suggesting a potential therapeutic target for the treatment of addiction. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using [5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine in scientific research is its selectivity for the CB1 receptor. This allows researchers to selectively block the effects of cannabinoids on the CB1 receptor without affecting other receptors in the endocannabinoid system. However, one of the limitations of using this compound is its relatively short half-life, which requires frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for the use of [5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine in scientific research. One potential direction is the development of new therapeutic targets for the treatment of obesity and addiction based on the selective blockade of the CB1 receptor. Another potential direction is the development of new neuroprotective agents based on the ability of this compound to block the effects of cannabinoids on the CB1 receptor. Finally, the development of new imaging agents based on the structure of this compound could provide new insights into the endocannabinoid system and its role in various physiological processes.
Métodos De Síntesis
The synthesis of [5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine involves several steps starting from commercially available starting materials. The first step involves the reaction of 1,2-diaminopropane with 4-bromomethyl-1-methylpyrazole to form the pyrazolylamine intermediate. This intermediate is then reacted with 2-bromoethylamine hydrobromide in the presence of sodium hydroxide to form the azepanylamine intermediate. Finally, the azepanylamine intermediate is reacted with 4-chlorobenzyl chloride in the presence of potassium carbonate to form the final product, this compound.
Aplicaciones Científicas De Investigación
[5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to selectively block the effects of cannabinoids on the CB1 receptor, which is predominantly expressed in the central nervous system. This has led to the discovery of new therapeutic targets for the treatment of various diseases such as obesity, addiction, and neurodegenerative disorders.
Propiedades
IUPAC Name |
[5-(azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4/c1-15-12(11(8-13)9-14-15)10-16-6-4-2-3-5-7-16/h9H,2-8,10,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQWGULSDPLCOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CN)CN2CCCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Chlorophenyl)-4-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2367148.png)

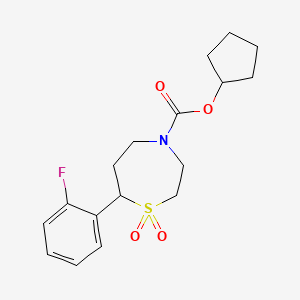

![6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2367153.png)
![2-(2-fluorophenoxy)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2367154.png)
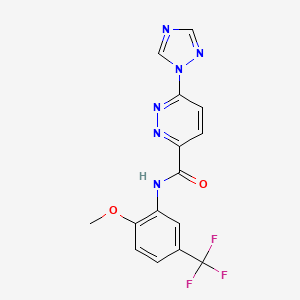
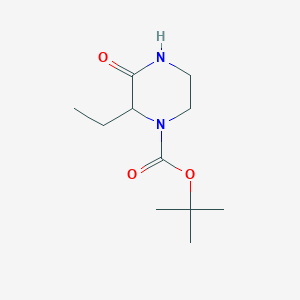

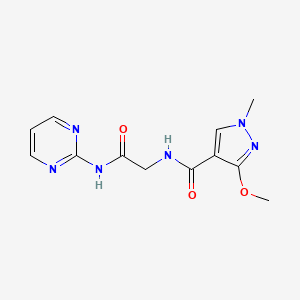
![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2367166.png)
![1-(2-methoxyphenyl)-5-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2367168.png)
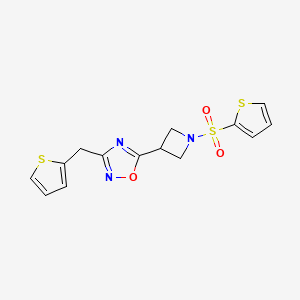
![N-Cyclopropyl-N-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2367171.png)